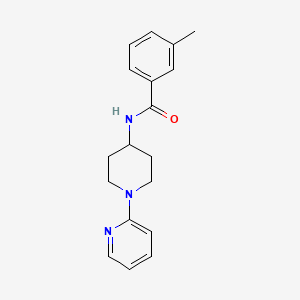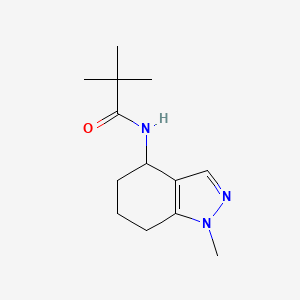
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a synthetic compound that has been widely studied for its potential use in biomedical research. MTIP belongs to the class of indazole derivatives and has been shown to have a range of biological activities, including the ability to modulate the activity of certain proteins in the body.
作用机制
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The D3 receptor has been implicated in the regulation of reward-related behaviors, and its dysfunction has been linked to drug addiction and other neurological disorders. By blocking the activity of the D3 receptor, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can modulate the activity of the dopamine system and potentially reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been found to reduce drug-seeking behavior and other addictive behaviors. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease.
实验室实验的优点和局限性
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other neurological disorders. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to the use of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in lab experiments. For example, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, the effects of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide may be influenced by other factors such as the dose and route of administration.
未来方向
There are several potential future directions for the study of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One area of research is the development of more potent and selective D3 receptor antagonists. Another direction is the investigation of the effects of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research. Finally, the development of new synthetic methods for the production of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide and related compounds may lead to the discovery of novel compounds with even greater therapeutic potential.
合成方法
The synthesis of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution and results in the formation of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide as a white crystalline solid. The purity of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be improved by recrystallization from a suitable solvent.
科学研究应用
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential use in biomedical research. It has been shown to have a range of biological activities, including the ability to modulate the activity of certain proteins in the body. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is a potential target for the treatment of drug addiction and other neurological disorders. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)12(17)15-10-6-5-7-11-9(10)8-14-16(11)4/h8,10H,5-7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMVSOYSVGJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
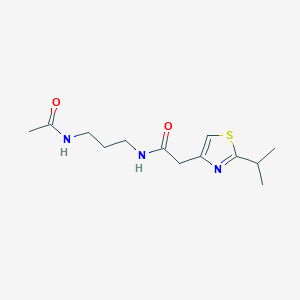

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
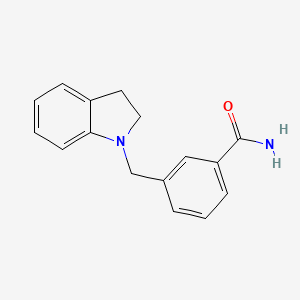
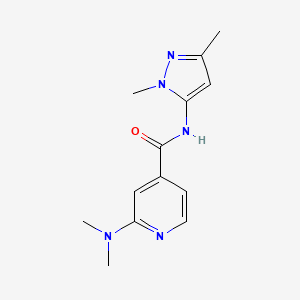
![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
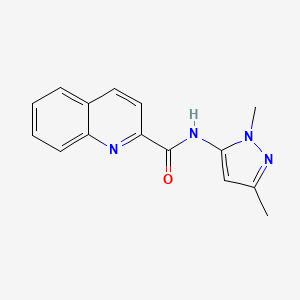
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)


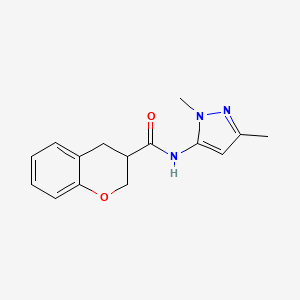
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)
